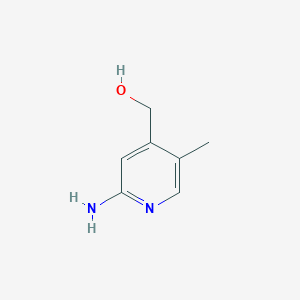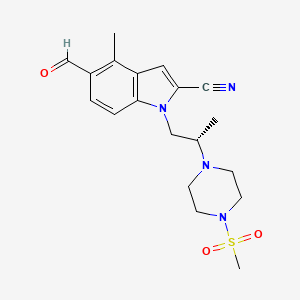
Methyl 3-phenylcinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-phenylcinnamate is an organic compound with the molecular formula C16H14O2. It is a derivative of cinnamic acid and is characterized by the presence of a phenyl group attached to the cinnamate backbone. This compound is known for its pleasant aroma and is often used in the fragrance industry. Additionally, it has been studied for its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-phenylcinnamate can be synthesized through the esterification of cinnamic acid with methanol in the presence of an acid catalyst. One common method involves the use of sulfuric acid as a catalyst, where cinnamic acid and methanol are refluxed together to form the ester . Another method involves the use of deep eutectic solvents (DESs) such as choline chloride and p-toluenesulfonic acid monohydrate to catalyze the esterification reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow microreactors. These reactors provide a controlled environment for the reaction, allowing for high conversion rates and efficient production. The use of enzymatic catalysts, such as Lipozyme® TL IM, has also been explored for the synthesis of cinnamate derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-phenylcinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for the oxidation of this compound.
Reduction: Lithium aluminum hydride (LiAlH) is often used for the reduction of the ester group.
Substitution: Bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed:
Oxidation: The major product is 3-phenylcinnamic acid.
Reduction: The major product is 3-phenylcinnamyl alcohol.
Substitution: Brominated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a starting material for the synthesis of various cinnamate derivatives.
Biology: The compound has shown antimicrobial activity against pathogenic fungi and bacteria.
Medicine: Research has indicated potential anti-inflammatory and analgesic properties of cinnamate derivatives.
Wirkmechanismus
The biological activity of methyl 3-phenylcinnamate is attributed to its interaction with cellular components. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . Molecular docking studies have suggested that the compound targets specific enzymes in pathogenic microorganisms, inhibiting their function and growth .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-phenylcinnamate can be compared with other cinnamate derivatives such as:
Methyl cinnamate: Similar in structure but lacks the phenyl group on the cinnamate backbone.
Ethyl cinnamate: Similar ester functionality but with an ethyl group instead of a methyl group.
Cinnamic acid: The parent compound without the ester group.
Uniqueness: this compound is unique due to the presence of both the phenyl group and the ester functionality, which contribute to its distinct chemical properties and biological activities. Its combination of aromaticity and ester reactivity makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H14O2 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
methyl (E)-3-(3-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)11-10-13-6-5-9-15(12-13)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
InChI-Schlüssel |
KCVJXVYRQXJNDD-ZHACJKMWSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C=CC1=CC(=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


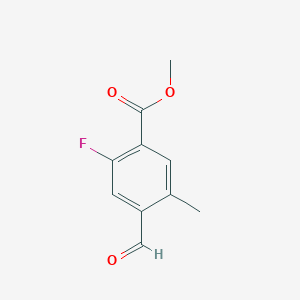
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)


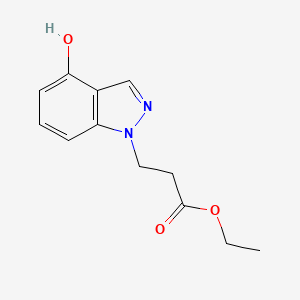

![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
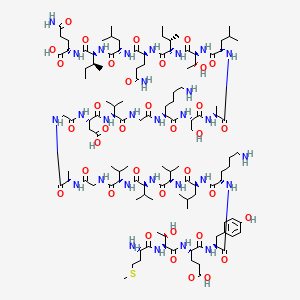

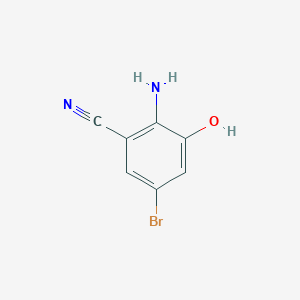
![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
